6-methoxy-N-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide
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Overview
Description
6-Methoxy-N-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position. This compound is characterized by the presence of a methoxy group at the sixth position, a methyl group at the first position of the pyrazole ring, and a carboxamide group at the fourth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the formation of the quinoline core One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy and carboxamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted quinolines or pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological activity of quinoline derivatives is well-documented, with applications in antimalarial, antibacterial, and anticancer research. This compound, in particular, may exhibit biological activity due to its structural similarity to other bioactive quinolines.
Medicine: Potential medicinal applications include the development of new drugs targeting various diseases. The presence of the pyrazole ring suggests possible activity against enzymes or receptors involved in disease pathways.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-methoxy-N-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
6-Methoxyquinoline-4-carboxamide: Lacks the methyl group on the pyrazole ring.
N-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide: Lacks the methoxy group on the quinoline ring.
6-Methoxy-N-(pyrazol-4-yl)quinoline-4-carboxamide: Lacks the methyl group on the pyrazole ring.
Uniqueness: The presence of both the methoxy group and the methyl group on the pyrazole ring makes this compound unique compared to its analogs. These structural features can influence its biological activity and chemical reactivity.
This comprehensive overview provides a detailed understanding of 6-methoxy-N-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide, from its synthesis to its applications and mechanisms
Properties
IUPAC Name |
6-methoxy-N-(1-methylpyrazol-4-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-9-10(8-17-19)18-15(20)12-5-6-16-14-4-3-11(21-2)7-13(12)14/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZRLZDYGSAOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=C3C=C(C=CC3=NC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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